Amodiaquine dihydrochloride dihydrate is a synthetic compound with antimalarial and anti-inflammatory properties, primarily used in the treatment of malaria. It is a 4-aminoquinoline derivative, similar in structure and activity to chloroquine, and has been found to be effective against some chloroquine-resistant strains of Plasmodium falciparum, the most deadly malaria parasite5. Despite its efficacy, the use of amodiaquine has been associated with adverse side effects such as agranulocytosis and liver damage, which has led to the exploration of its metabolism and the development of safer analogues2.
Amodiaquine has been widely used to treat malaria, and studies have shown that it is more effective than chloroquine for parasite clearance. A review of 40 trials indicated that amodiaquine had an 83% success rate for parasite clearance at seven days, compared to 56% for chloroquine7. Despite concerns over adverse drug reactions, evidence supports the continued use of amodiaquine in the treatment of uncomplicated malaria, with the caveat of monitoring for toxicity and considering drug resistance7.
The anti-inflammatory activity of amodiaquine has been explored in the context of rheumatoid arthritis and other chronic inflammatory diseases. The drug's ability to suppress T cell proliferation and Th1 cell differentiation through p21-mediated pathways offers a potential therapeutic approach for controlling such conditions1.
Amodiaquine's ability to stabilize p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity, presents a novel avenue for cancer therapy. The drug's inhibition of rRNA transcription and the subsequent degradation of RNA polymerase I subunit suggest its potential repurposing in cancer treatment, especially for cancers susceptible to ribosome biogenesis stress3.
Studies on the interactions of amodiaquine with lipid model membranes have provided insights into its mechanism of action. The drug's interaction with lipid bilayers is a combination of electrostatic and hydrophobic interactions, which may influence its pharmacokinetics and pharmacodynamics4.
Amodiaquine dihydrochloride dihydrate is a synthetic antimalarial compound that belongs to the 4-aminoquinoline class of drugs. It is primarily used in the treatment and prevention of malaria, particularly in regions where resistance to other antimalarial medications has developed. The compound is a derivative of chloroquine and exhibits similar pharmacological properties, making it an important option in antimalarial therapy.
Amodiaquine dihydrochloride dihydrate is synthesized through chemical processes rather than being derived from natural sources. Its active pharmaceutical ingredient (API) is produced in laboratories and pharmaceutical manufacturing facilities.
The synthesis of amodiaquine dihydrochloride dihydrate involves a multi-step process primarily characterized by a Mannich reaction, hydrolysis, and subsequent substitution reactions.
The synthesis can be summarized as follows:
The reaction conditions have been fine-tuned to maximize yields while minimizing by-products. For instance, using different solvents during the hydrolysis step has shown significant variations in yield .
Amodiaquine dihydrochloride dihydrate has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Amodiaquine dihydrochloride dihydrate participates in various chemical reactions relevant to its pharmacological activity:
These reactions are crucial for understanding how amodiaquine functions as an antimalarial agent and its potential side effects .
The mechanism of action of amodiaquine dihydrochloride dihydrate involves:
Data from studies indicate that amodiaquine's efficacy is comparable to that of chloroquine, particularly against Plasmodium falciparum strains resistant to other treatments .
These properties influence its formulation as a pharmaceutical product and its stability during storage .
Amodiaquine dihydrochloride dihydrate is primarily used in:
Its significance in combating malaria continues to make it a subject of research and development within pharmaceutical sciences .
Amodiaquine dihydrochloride dihydrate is a 4-aminoquinoline compound structurally related to chloroquine, developed as a synthetic antimalarial agent during intensive mid-20th century pharmaceutical research. Its significance stems from its enhanced efficacy against chloroquine-resistant Plasmodium falciparum strains compared to its parent compound, positioning it as a critical therapeutic option in endemic regions despite later concerns about hepatotoxicity limiting its prophylactic use [5] [9]. The compound exists as a salt formulation (dihydrochloride dihydrate) to optimize stability and bioavailability. Historically, amodiaquine represented broader efforts to combat malaria through synthetic chemistry during periods when natural quinine supplies were compromised, such as during World War II. Modern application occurs primarily in artemisinin-based combination therapies (ACTs), particularly in Africa where it pairs with artesunate as first-line treatment for uncomplicated falciparum malaria [5] [9].
Amodiaquine dihydrochloride dihydrate possesses the systematic chemical name 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrate dihydrochloride and the molecular formula C₂₀H₂₂ClN₃O·2HCl·2H₂O, yielding a molecular weight of 464.81 g/mol [1] [4] [6]. Structurally, it features:
This compound is classified as a crystalline hydrate, specifically a dihydrate, where water molecules occupy defined positions within the solid-state architecture through hydrogen-bonding interactions with chloride ions and protonated nitrogen atoms. X-ray powder diffractometry reveals characteristic peaks at 6.6, 8.9, 10.47, 12.9, 19.8, 20.7, 25.7, 26.5, 28.5, 33.3, and 34.2° 2θ, distinguishing it from other solid forms [2]. Thermogravimetric analysis confirms the hydrate nature, showing a two-stage dehydration event corresponding to the loss of two water molecules between 50–120°C [2].
Table 1: Key Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O |
Molecular Weight | 464.81 g/mol |
CAS Registry Number | 6398-98-7 |
Appearance | White to light yellow crystalline solid |
Hydration State | Dihydrate |
Characteristic XRD Peaks | 6.6, 8.9, 10.47, 12.9, 19.8, 20.7° 2θ |
SMILES Notation | OC1=CC=C(NC2=CC=NC3=CC(Cl)=CC=C23)C=C1CN(CC)CC.Cl.Cl.O.O |
The solid-state behavior of amodiaquine dihydrochloride dihydrate profoundly impacts its pharmaceutical performance. Research confirms the existence of multiple solid forms, including anhydrous, monohydrate (AQ-DM), dihydrate (AQ-DD), and a metastable polymorphic dihydrate form discovered via heterogeneous crystallization [2] [7]. Each form exhibits distinct physicochemical properties:
Table 2: Comparative Solid-State Properties of Amodiaquine Hydrates
Property | Dihydrate (AQ-DD) | Monohydrate (AQ-DM) |
---|---|---|
Crystal Habit | Needle-like | Rhombohedral |
Hydration Stability | Stable up to 120°C | Converts to amorphous ≥190°C |
Moisture Response | No conversion at variable RH | Transforms to AQ-DD in bulk water |
Solubility | Lower aqueous solubility | Higher initial solubility |
Recrystallization Solvents | Water | Methanol, ethanol, n-propanol |
These solid-state characteristics necessitate rigorous control during manufacturing. Hydrate interconversions impact dissolution rates and bioavailability, while polymorphic differences influence processing behavior (e.g., flowability, compaction). Consequently, understanding crystallization pathways remains essential for ensuring consistent product performance. The alcohol-mediated conversion of AQ-DD to AQ-DM demonstrates how solvent selection directs hydrate formation—a critical consideration in pharmaceutical crystallization process design [2] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7